Triarachidonin
Overview
Description
Triarachidonin is a triacylglycerol derivative of arachidonic acid. It is a complex lipid molecule composed of three arachidonic acid molecules esterified to a glycerol backbone. The molecular formula of this compound is C63H98O6, and it has a molecular weight of 951.45 g/mol . This compound is known for its role in biological processes, particularly in the synthesis of prostaglandins, which are important mediators of inflammation and other physiological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triarachidonin can be synthesized through the esterification of glycerol with arachidonic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .
Industrial Production Methods
In an industrial setting, this compound can be produced by enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with arachidonic acid under mild conditions, which helps to maintain the integrity of the polyunsaturated fatty acid chains. The enzymatic process is preferred for large-scale production due to its efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Triarachidonin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds in this compound can be hydrolyzed by lipases to release free arachidonic acid and glycerol.
Transesterification: This compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen and lipoxygenase enzymes.
Transesterification: Catalysts such as sodium methoxide or lipases are used, and the reaction is carried out under anhydrous conditions.
Major Products Formed
Oxidation: Hydroperoxides and other oxidized derivatives of arachidonic acid.
Hydrolysis: Free arachidonic acid and glycerol.
Transesterification: Various esters depending on the alcohol used in the reaction.
Scientific Research Applications
Mechanism of Action
Triarachidonin exerts its effects primarily through the release of arachidonic acid upon hydrolysis. Arachidonic acid is then metabolized by cyclooxygenase and lipoxygenase enzymes to produce various eicosanoids, including prostaglandins, thromboxanes, and leukotrienes . These eicosanoids act as signaling molecules that regulate inflammation, pain, and other physiological processes . The molecular targets of these eicosanoids include G-protein-coupled receptors and ion channels, which mediate their effects on cellular functions .
Comparison with Similar Compounds
Triarachidonin is unique due to its specific composition of three arachidonic acid molecules esterified to glycerol. Similar compounds include:
Triacylglycerols with different fatty acids: These include triacylglycerols with saturated or monounsaturated fatty acids, which have different physical and chemical properties compared to this compound.
Diacylglycerols and monoacylglycerols: These compounds have fewer fatty acid chains and different biological activities.
Phospholipids: These contain a phosphate group in addition to fatty acids and glycerol, and they play different roles in cellular membranes and signaling.
This compound’s uniqueness lies in its high degree of unsaturation and its role as a precursor to bioactive eicosanoids, which distinguishes it from other triacylglycerols and lipid molecules .
Properties
IUPAC Name |
2,3-bis[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy]propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,34-39,43-48,60H,4-15,22-24,31-33,40-42,49-59H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27-,37-34-,38-35-,39-36-,46-43-,47-44-,48-45- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVJNYYVNIYMDK-QSEXIABDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC(OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H98O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
951.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | TG(20:4(5Z,8Z,11Z,14Z)/20:4(5Z,8Z,11Z,14Z)/20:4(5Z,8Z,11Z,14Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005478 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of triarachidonin in biological systems?
A1: this compound is a triglyceride composed of three arachidonic acid molecules. Arachidonic acid is a polyunsaturated omega-6 fatty acid that plays a crucial role in cell signaling and inflammation. [, ] As a precursor to eicosanoids, arachidonic acid derivatives are involved in various physiological processes, including inflammation, immune response, and pain signaling. This compound serves as a storage form of arachidonic acid, and its hydrolysis can rapidly release this important fatty acid. []
Q2: How does the structure of this compound relate to its potential toxicity?
A2: this compound’s structure, with its high degree of unsaturation (three arachidonic acid chains each containing four double bonds), makes it highly susceptible to oxidation. [] This oxidation process can generate free radicals and lipid peroxidation products, which are known to be toxic to cells. Studies have shown that this compound exhibits significant toxicity to human monocyte-macrophages, particularly compared to less unsaturated triglycerides. [] This toxicity appears to be directly related to its susceptibility to oxidation and the generation of toxic byproducts.
Q3: Can you elaborate on the dietary requirements and metabolic fate of this compound in mud crabs?
A3: Research on juvenile mud crabs (Scylla serrata) demonstrated that a dietary source of this compound is essential for their growth. [] When deprived of dietary this compound, the levels of arachidonic acid in the crabs’ neutral lipids decreased, while levels in polar lipids were conserved, suggesting a selective retention mechanism. [] This highlights the critical role of this compound in providing the arachidonic acid necessary for the growth and development of these organisms.
Q4: Are there any alternative methods to traditional techniques for analyzing this compound in biological samples?
A4: Yes, Direct Thermal Desorption (DTD) combined with gas chromatography offers a promising alternative to conventional methods for analyzing this compound and other fatty acids in complex matrices like microbial cells. [] This method, when combined with Thermally assisted Hydrolysis and Methylation (THM), can efficiently convert triglycerides like this compound into their corresponding fatty acid methyl esters (FAMEs), which can then be analyzed via GC. [] DTD-GC offers several advantages over traditional methods, including reduced sample preparation, minimized risk of isomerization, and the potential for automation for high-throughput analysis. []
Q5: How does this compound contribute to our understanding of cancer cachexia?
A5: Studies using a mouse model of cancer cachexia have linked this compound to the muscle wasting characteristic of the disease. [] Researchers observed that the action of a proteolysis-inducing factor found in cachectic animals could be mimicked by this compound. [] This finding suggests that elevated arachidonic acid levels, potentially derived from this compound, could contribute to the increased muscle protein degradation observed in cancer cachexia. Further research into this mechanism might lead to novel therapeutic approaches for managing this debilitating condition.
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